Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate
Description
Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a bromo substituent at the 3R position and a methyl group at the 4R position of the pyrrolidine ring. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances steric protection and modulates reactivity, making this compound a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its stereochemistry (3R,4R) is critical for enantioselective reactions, where chirality dictates biological activity or synthetic pathway efficiency.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXGUYGWUMPQLK-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H]1Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the pyrrolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while oxidation reactions produce oxo derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate
- CAS Number : 2470279-04-8
- Molecular Formula : C12H18BrN2O2
- Molecular Weight : 264.16 g/mol
The compound features a pyrrolidine ring with a bromine substituent and a tert-butyl ester functionality, which contributes to its reactivity and utility in synthetic pathways.
Synthetic Applications
1. Precursor in Organic Synthesis
This compound is utilized as a precursor in the synthesis of various nitrogen-containing compounds. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility makes it valuable for constructing complex molecular architectures.
2. Chiral Building Block
Due to its chiral nature, this compound can be used to synthesize other chiral molecules, which are essential in the development of pharmaceuticals. The specific stereochemistry (3R,4R) enhances its potential as a building block for creating enantiomerically pure compounds.
Research indicates that derivatives of this compound may exhibit various biological activities:
1. Antimicrobial Properties
Studies have shown that compounds derived from this structure can possess antimicrobial activity, making them candidates for further development as antibiotics or antifungal agents.
2. Neuroprotective Effects
There is emerging evidence suggesting that certain derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Synthesis of Chiral Amines | Demonstrated successful conversion to various chiral amines with high enantioselectivity. |
| Study 2 | Antimicrobial Activity | Showed promising results against Gram-positive bacteria, indicating potential as an antibiotic. |
| Study 3 | Neuroprotective Mechanisms | Found that derivatives reduced neuronal apoptosis in vitro under oxidative stress conditions. |
These findings highlight the compound's potential across multiple domains within medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the tert-butyl group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrrolidine derivatives, focusing on substituents, stereochemistry, molecular properties, and applications.
Structural and Functional Group Variations
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6)
- Substituents : Hydroxy and trifluoromethyl groups at the 3R position; methyl at 4S.
- Molecular Formula: C₁₁H₁₈F₃NO₃.
- Key Differences :
Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS 2607831-43-4)
- Substituents : Difluoro and hydroxymethyl groups at the 3,3- and 4-positions, respectively.
- Molecular Formula: C₁₂H₂₁F₂NO₃.
- Key Differences :
Tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS 1628794-75-1)
- Substituents: Amino group at the 4S position; Boc-protected amine.
- Molecular Formula : C₁₀H₂₀N₂O₃.
- Key Differences: The amino group enables participation in coupling reactions (e.g., amide bond formation), contrasting with the bromo group’s role in cross-coupling or substitution reactions. Lower molecular weight (216.28 g/mol) compared to the brominated target compound (~264 g/mol estimated) .
Stereochemical and Physicochemical Properties
- Steric Effects: The tert-butyl group in all compounds provides steric shielding, but the trifluoromethyl group in Compound A adds bulk, further hindering access to the pyrrolidine nitrogen . The bromo substituent in the target compound creates a larger van der Waals radius (~1.85 Å) compared to hydroxy (~1.4 Å) or amino (~1.5 Å) groups, influencing crystal packing and solubility .
Solubility and Stability :
- Bromo and trifluoromethyl groups reduce water solubility but enhance lipid permeability.
- Hydroxy and hydroxymethyl derivatives exhibit higher polarity, favoring aqueous media .
Biological Activity
Overview
Tert-butyl (3R,4R)-3-bromo-4-methylpyrrolidine-1-carboxylate is a chemical compound classified within the pyrrolidine family. It features a tert-butyl group, a bromine atom, and a methyl group attached to a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2470279-04-8 |
| Molecular Formula | C₁₀H₁₈BrNO₂ |
| Molecular Weight | 264.16 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine atom enhances its reactivity, making it a versatile compound in biochemical pathways. This compound can function as either a nucleophile or electrophile depending on the conditions, allowing it to participate in diverse reactions.
Enzyme Inhibition
Research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes relevant to neurodegenerative diseases:
- Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic signaling, which is often impaired in conditions like Alzheimer's disease .
- β-secretase Inhibition : The compound may also inhibit β-secretase, an enzyme involved in the production of amyloid-beta peptides associated with Alzheimer's pathology. In vitro studies have demonstrated that compounds with similar structures can reduce amyloid aggregation and toxicity in neuronal cultures .
Neuroprotective Effects
In studies involving astrocyte cells exposed to amyloid-beta 1-42, the compound exhibited protective effects:
- Cell Viability : The presence of this compound improved cell viability in astrocytes subjected to amyloid toxicity. When treated alongside amyloid-beta, cell viability increased significantly compared to controls without treatment .
In Vivo Studies
In vivo assessments have been conducted to evaluate the efficacy of this compound in models of oxidative stress induced by scopolamine:
- Oxidative Stress Markers : The compound showed a reduction in malondialdehyde levels—a marker of oxidative stress—in treated animals compared to controls. However, its effects were less pronounced than those observed with established treatments like galantamine .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound and related compounds:
- In Vitro Studies : A study demonstrated that compounds structurally similar to this compound could inhibit both β-secretase and acetylcholinesterase activities effectively. This dual inhibition suggests potential for therapeutic applications in Alzheimer's disease .
- Neuroprotective Mechanisms : Research indicated that the compound could mitigate oxidative stress-induced damage in astrocytes by modulating inflammatory responses and reducing free radical production .
Q & A
Q. Basic
- NMR Spectroscopy : 1H/13C NMR identifies substituents (e.g., tert-butyl δ ~1.4 ppm; bromine’s deshielding effect). 2D NOESY confirms spatial proximity of methyl and bromine groups, validating (3R,4R) configuration .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 278.08) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns (critical for drug design) .
How to resolve contradictions in reported synthetic yields using different brominating agents?
Q. Advanced
- Reagent Comparison : NBS in THF yields 85–90% due to controlled radical bromination, while Br2 in CCl4 may cause over-bromination (yields drop to 60–70%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but risk solvolysis; non-polar solvents favor selectivity .
- Kinetic Studies : Monitoring reaction progress via TLC or in-situ IR identifies optimal quenching times .
How does the bromine substituent influence reactivity in nucleophilic substitution reactions?
Application
The C-Br bond acts as a leaving group, enabling:
- SN2 Mechanisms : Backside attack by nucleophiles (e.g., amines, thiols) with inversion at C3, retaining (4R) configuration .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (Pd catalysis) to form biaryl derivatives for drug candidates .
What methods study the conformational dynamics of this compound in solution?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Predict low-energy conformers using software like Gaussian. The tert-butyl group restricts ring puckering, favoring a chair-like pyrrolidine .
- NOESY NMR : Correlates intra-molecular distances, confirming predominant conformers in DMSO-d6 or CDCl3 .
What are common side reactions during synthesis, and how are they minimized?
Q. Basic
- Elimination : Bromine β-hydrogen elimination forms pyrroline byproducts. Mitigated by low-temperature reactions (-20°C) and avoiding strong bases .
- Oxidation : Tert-butyl group degradation under acidic conditions. Use of anhydrous solvents and inert atmospheres prevents this .
How can this compound serve as a chiral building block in drug synthesis?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
